N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide
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Overview
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is a unique organic compound characterized by its intricate structure. This compound is notable for its complex isoquinoline core, appended with various functional groups that confer a wide range of chemical and biological activities.
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines . Compounds of this class are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
1,2,3,4-tetrahydroisoquinolines often interact with various cellular targets, including enzymes and receptors, to exert their effects .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many 1,2,3,4-tetrahydroisoquinolines are known to interact with dopaminergic and serotonergic systems in the brain .
Pharmacokinetics
Many 1,2,3,4-tetrahydroisoquinolines are known to have good bioavailability and can cross the blood-brain barrier .
Result of action
Many 1,2,3,4-tetrahydroisoquinolines have neuroprotective effects and can modulate neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Isoquinoline Core: The isoquinoline core can be synthesized via a Pomeranz-Fritsch reaction, involving the condensation of benzaldehyde derivatives with amino acetaldehyde diethyl acetal under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution, where methoxy groups are appended to the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The sulfonyl group is added by reacting the compound with sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonyl isoquinoline derivative with 3-methylbenzamide via a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods
In industrial settings, this compound is typically produced via a continuous flow process to enhance yield and purity. This method involves:
Automated synthesis equipment to control reaction parameters precisely.
The use of high-purity reagents to minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under oxidative conditions, the compound can undergo transformations at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reductive reactions, especially in the presence of hydrogen and a palladium catalyst, can lead to the saturation of the isoquinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: Hydrogen (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Methyl iodide (CH₃I)
Major Products Formed
Quinone derivatives: from oxidation
Hydrogenated isoquinoline derivatives: from reduction
Aminated or thiolated derivatives: from substitution
Scientific Research Applications
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide finds applications in several fields:
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Acts as a precursor in the development of new organic materials.
Biology:
Employed in the study of isoquinoline alkaloids, which have significant biological activities.
Acts as a probe to study enzyme activities.
Medicine:
Potential therapeutic agent due to its bioactive isoquinoline core.
Studied for its anti-cancer and anti-inflammatory properties.
Industry:
Utilized in the manufacturing of dyes and pigments.
Serves as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another isoquinoline derivative with vasodilatory properties.
Berberine: Known for its antibacterial and anti-inflammatory effects.
Noscapine: Used as a cough suppressant and investigated for anti-cancer properties.
Unique Features
The compound's unique sulfonyl group enhances its solubility and bioavailability.
Its specific molecular arrangement allows for selective targeting of enzymes and receptors.
Compared to similar compounds, N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide offers a unique blend of chemical stability and biological activity, making it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNYYUOSSULMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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